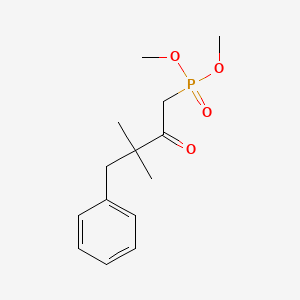
Dimethyl (3,3-dimethyl-2-oxo-4-phenylbutyl)phosphonate
Cat. No. B8521335
Key on ui cas rn:
41640-08-8
M. Wt: 284.29 g/mol
InChI Key: IVLWJCGGTRWYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03987087
Procedure details


To a solution of dimethyl methylphosphonate (63 g.) in tetrahydrofuran (600 ml.) under nitrogen at -75°, there is added 312 ml. of 1.6 M n-butyl lithium in hexane, while maintaining the temperature below -55°. A solution of 2,2-dimethyl-3-phenylpropionyl chloride (part 2, 48.2 g.) in tetrahydrofuran is added while maintaining the temperature below -60°. The mixture is stirred at that temperature for 2 hrs. and then the temperature is allowed to rise to about 25° C. and the mixture is stirred at that temperature for 16 hrs. Acetic acid (20 ml.) is added, the mixture is concentrated, the residue is shaken with a mixture of diethyl ether-methylene chloride (3:1, v/v) and cold dilute sodium bicarbonate solution. The organic layer is separated, washed with brine, dried and concentrated. The residue is crystallized from diethylether to give the title compound, 62 g.; m.p. 48°-51°; NMR peaks at 7.2, 3.83 and 3.64, 3.28 and 2.9, 2.8 and 1.13 δ.






Identifiers


|
REACTION_CXSMILES
|
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].C([Li])CCC.[CH3:13][C:14]([CH3:25])([CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[C:15](Cl)=[O:16].C(O)(=O)C>O1CCCC1.CCCCCC>[CH3:13][C:14]([CH3:25])([CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[C:15](=[O:16])[CH2:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
63 g
|
|
Type
|
reactant
|
|
Smiles
|
CP(OC)(OC)=O
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
48.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)Cl)(CC1=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at that temperature for 2 hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature below -60°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise to about 25° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred at that temperature for 16 hrs
|
|
Duration
|
16 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture is concentrated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the residue is shaken with a mixture of diethyl ether-methylene chloride (3:1
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer is separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is crystallized from diethylether
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(CP(OC)(OC)=O)=O)(CC1=CC=CC=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

